molecular formula C7H21NSi2 B13840247 N,N-Bis(trimethylsilyl)methylamine-D3

N,N-Bis(trimethylsilyl)methylamine-D3

Cat. No.: B13840247
M. Wt: 178.44 g/mol
InChI Key: ZSMNRKGGHXLZEC-FIBGUPNXSA-N
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Description

N,N-Bis(trimethylsilyl)methylamine-D3 is a deuterated derivative of N,N-Bis(trimethylsilyl)methylamine (BTMSMA), where three hydrogen atoms in the methylamine group are replaced with deuterium (D). This isotopic substitution enhances its utility in spectroscopic studies (e.g., NMR or mass spectrometry) by reducing signal overlap and enabling precise tracking in reaction mechanisms . BTMSMA itself is a potent silylating agent, comparable to hexamethyldisilazane (HMDS), and reacts with active hydrogen-containing compounds to form trimethylsilyl (TMS) derivatives, releasing methylamine as a gaseous by-product .

Properties

Molecular Formula

C7H21NSi2

Molecular Weight

178.44 g/mol

IUPAC Name

1,1,1-trideuterio-N,N-bis(trimethylsilyl)methanamine

InChI

InChI=1S/C7H21NSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3/i1D3

InChI Key

ZSMNRKGGHXLZEC-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

CN([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Background on Bis(trimethylsilyl)amine and Its Derivatives

Bis(trimethylsilyl)amine (chemical formula: [(CH3)3Si]2NH), also known as hexamethyldisilazane, is typically prepared by reacting trimethylsilyl chloride with ammonia:

$$
2 \, (CH3)3SiCl + 3 \, NH3 \rightarrow [(CH3)3Si]2NH + 2 \, NH_4Cl
$$

This reaction forms the bis(trimethylsilyl)amine and ammonium chloride as a byproduct. The compound is a colorless liquid widely used as a reagent and precursor to strong non-nucleophilic bases in organic synthesis and organometallic chemistry.

Preparation Methods of N,N-Bis(trimethylsilyl)methylamine-D3

The preparation of the deuterated analogue this compound involves two critical synthetic challenges:

  • Incorporation of the fully deuterated methyl group (–CD3)
  • Attachment of trimethylsilyl groups to the nitrogen atom

Synthesis of Deuterated Methylamine (CD3NH2) Precursors

The key step in preparing this compound is obtaining deuterated methylamine or its salts. Several synthetic routes have been developed for methylamine-D3 and its salts, which can then be used as intermediates for further silylation.

Reduction of Deuterated Nitromethane
  • Starting material: Nitromethane (CH3NO2) is reacted with heavy water (D2O) in the presence of a base and phase transfer catalyst to exchange hydrogen for deuterium, yielding nitromethane-d3 (CD3NO2).
  • Reduction: The nitromethane-d3 is then reduced using metal catalysts such as zinc, magnesium, iron, or nickel powders in inert solvents like tetrahydrofuran or methanol to produce methylamine-D3 or its salts.
N-(Methyl-D3)phthalimide Route
  • Formation of N-(methyl-D3)phthalimide: Phthalimide is reacted with deuterated methanol (CD3OD) or methyl iodide-d3 in the presence of a base to form N-(methyl-D3)phthalimide.
  • Hydrolysis: Acidic hydrolysis of N-(methyl-D3)phthalimide yields methylamine-D3 salts such as hydrochloride or sulfate salts.
Boc-Benzylamine Route
  • Boc-benzylamine is reacted with deuterated methylation reagents such as tosylate-CD3 (TsOCD3) in the presence of sodium hydride to form N-methyl-D3 benzylamine intermediates.
  • Subsequent deprotection and hydrogenolysis steps yield methylamine-D3 hydrochloride.

Silylation to Form this compound

Once methylamine-D3 or its salts are obtained, the amine can be converted to this compound by silylation:

  • Reagents: Trimethylsilyl chloride (TMSCl) is reacted with methylamine-D3 in the presence of a base such as triethylamine or ammonia.
  • Reaction: The two hydrogen atoms on the nitrogen of methylamine-D3 are replaced by trimethylsilyl groups, yielding this compound.

A representative reaction scheme is:

$$
2 \, (CH3)3SiCl + CD3NH2 \xrightarrow[\text{base}]{} CD3N(Si(CH3)3)2 + 2 \, HCl
$$

This approach parallels the classical synthesis of bis(trimethylsilyl)amine but starts with the deuterated methylamine to ensure the methyl group retains its deuterium labeling.

Comparative Data Table of Preparation Routes for Methylamine-D3 Precursors

Method Starting Material(s) Key Reagents/Catalysts Solvent(s) Yield (%) Notes References
Reduction of nitromethane-d3 Nitromethane + D2O Zn, Mg, Fe, Ni powders, base, PTC THF, MeOH, EtOH, H2O High Phase transfer catalyst enhances deuteration
N-(Methyl-d3)phthalimide Phthalimide + CD3I or CD3OD Base (K salt), acid for hydrolysis DMF, THF 90+ Hydrolysis yields methylamine-D3 salts
Boc-Benzylamine Methylation Boc-benzylamine + TsOCD3 NaH, Pd/C for deprotection THF High Simple purification, good yields

Research Findings and Observations

  • The use of phase transfer catalysts and strong bases such as sodium hydride or potassium hydride is crucial for efficient deuterium incorporation and subsequent reduction steps.
  • The N-(methyl-D3)phthalimide intermediate is a stable and versatile precursor that allows for clean hydrolysis to methylamine-D3 salts with high yields (up to 93.4%).
  • The Boc-benzylamine route offers a practical and scalable method with relatively simple purification steps and high yield of deuterated methylamine hydrochloride.
  • Subsequent silylation of methylamine-D3 to this compound follows classical protocols used for bis(trimethylsilyl)amine synthesis, ensuring the preservation of the deuterium label on the methyl group.

Summary and Outlook

The preparation of this compound typically involves:

  • Synthesizing methylamine-D3 or its salts via reduction of deuterated nitromethane or hydrolysis of N-(methyl-D3)phthalimide.
  • Silylation of methylamine-D3 with trimethylsilyl chloride under basic conditions to yield the target compound.

These methods are well-established, efficient, and supported by multiple patents and peer-reviewed studies. The choice of route depends on available starting materials, desired scale, and purity requirements.

Comparison with Similar Compounds

Hexamethyldisilazane (HMDS)

  • Structure : (Me₃Si)₂NH
  • Silylation Efficiency : Similar to BTMSMA, but requires higher temperatures for some substrates.
  • Applications : Widely used in gas chromatography derivatization and semiconductor manufacturing.
Property BTMSMA-D3 HMDS
Molecular Weight ~191.5 g/mol (D3) 161.39 g/mol
By-Product Methylamine-D3 Ammonia
Isotopic Labeling Yes (D3) No
Key Use Case Isotopic tracing Bulk silylation

N,N-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Structure : (Me₃Si)₂NCOCF₃
  • Silylation Efficiency : Higher reactivity than BTMSMA due to the electron-withdrawing trifluoroacetamide group.
  • By-Product: Trifluoroacetamide, which is non-gaseous and may require purification steps.
  • Applications : Preferred for derivatizing polar compounds (e.g., steroids, carbohydrates) in analytical chemistry .
Property BTMSMA-D3 BSTFA
Molecular Weight ~191.5 g/mol (D3) 257.36 g/mol
Reactivity Moderate High
By-Product Handling Gaseous (easy) Liquid (complex)
Analytical Utility NMR/MS standards GC/MS derivatization

Tris(trimethylsilyl)amine (TTSA)

  • Structure : (Me₃Si)₃N
  • Silylation Efficiency : Less reactive than BTMSMA due to steric hindrance from three TMS groups.
  • By-Product: None (self-contained silyl donor).
  • Applications : Used in the synthesis of silicon nitride ceramics and as a Lewis base catalyst .
Property BTMSMA-D3 TTSA
Molecular Weight ~191.5 g/mol (D3) 233.57 g/mol
Steric Hindrance Low High
Reaction By-Product Methylamine-D3 None
Industrial Use Limited Ceramics, catalysis

Comparison with Functional Derivatives

N,N-Bis(trimethylsilyl)methoxymethylamine

  • Structure : (Me₃Si)₂NCH₂OMe
  • Function: Acts as a synthetic equivalent for +CH₂NH₂ in Lewis acid-catalyzed reactions, forming aminomethyl sulphides and phosphonates .
  • Differentiation : The methoxy group enhances stability but reduces silylation activity compared to BTMSMA-D3.

Key Distinction :

  • BTMSMA-D3 prioritizes deuterium labeling, whereas methoxymethylamine derivatives focus on functional group transfer .

Metal Complexes (e.g., Tris(N,N-bis(trimethylsilyl)amide)yttrium)

  • Structure : [(Me₃Si)₂N]₃Y
  • Applications : Used in rare-earth metal coordination chemistry and catalysis .
  • Comparison : These complexes are metallorganic and serve distinct roles in material science, unlike BTMSMA-D3’s organic silylation focus.

Isotopic Labeling and Deuterium Effects

The deuterium in BTMSMA-D3 alters its physical and spectroscopic properties:

  • Boiling Point: Slightly higher than non-deuterated BTMSMA due to increased molecular mass.
  • NMR Utility : Deuterated methylamine by-products simplify spectra by eliminating proton signals, aiding in reaction monitoring .

Q & A

Q. 1.1. What synthetic methodologies are recommended for preparing N,N-Bis(trimethylsilyl)methylamine-D3, and how can isotopic purity (D3 labeling) be ensured?

  • Methodology : Use deuterated methylamine precursors (e.g., CD3NH2) in a silylation reaction with trimethylsilyl chloride (TMSCl) under anhydrous conditions. Isotopic purity is achieved via repeated distillation and deuterium exchange in deuterated solvents (e.g., D2O or DMF-d7). Confirm purity using mass spectrometry (MS) and deuterium NMR (²H NMR) to verify D3 incorporation .

Q. 1.2. How should researchers characterize the structural and electronic properties of this compound?

  • Techniques :
    • X-ray crystallography : Resolve bond lengths (e.g., Si-N, C-D) and deviations from ideal geometry caused by steric bulk of SiMe3 groups .
    • Multinuclear NMR : Use ¹H, ¹³C, ²⁹Si, and ²H NMR to confirm deuterium labeling and assess electronic shielding effects from silyl groups .
    • Mass spectrometry : High-resolution MS (HRMS) to verify isotopic distribution and molecular ion peaks .

Q. 1.3. What precautions are critical for handling and storing this compound?

  • Safety protocols :
    • Store under inert gas (Ar/N2) to prevent hydrolysis of Si-N bonds.
    • Use moisture-free solvents (e.g., THF-d8 or toluene-d8) to avoid deuterium loss.
    • Avoid contact with oxidizing agents, which may release toxic gases (e.g., HCl or NH3) .

Advanced Research Questions

Q. 2.1. How does the deuterium labeling in this compound influence its reactivity in catalytic applications?

  • Mechanistic insights :
    • Deuterium substitution alters reaction kinetics (kinetic isotope effects) in proton-transfer steps, which is critical in base-catalyzed reactions (e.g., enolate formation).
    • Compare deuterated vs. non-deuterated analogs in kinetic studies using stopped-flow spectroscopy or isotopic tracing .

Q. 2.2. What are the challenges in synthesizing metal complexes with this compound as a ligand, and how can coordination modes be optimized?

  • Experimental design :
    • Use low-temperature Schlenk techniques to prevent ligand decomposition.
    • Characterize metal-ligand bonding via X-ray crystallography (e.g., bond angles, M-N distances) and compare with analogs like [PhC(NSiMe3)2]2Cr (Cr-N ≈ 209.6 pm) .
    • Optimize steric effects by substituting SiMe3 groups with bulkier silyl moieties (e.g., SiPh3) .

Q. 2.3. How can computational modeling resolve contradictions between experimental and theoretical data for this compound?

  • Approach :
    • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and vibrational spectra (IR).
    • Compare computed bond angles (e.g., N-Si-C) with crystallographic data to identify steric strain or electronic delocalization .

Q. 2.4. What strategies mitigate isotopic scrambling during reactions involving this compound?

  • Solutions :
    • Use aprotic, deuterated solvents (e.g., DMSO-d6) to minimize H/D exchange.
    • Monitor isotopic integrity via in-situ ²H NMR or isotope-ratio MS .

Methodological Challenges and Solutions

Q. 3.1. How to analyze trace impurities in this compound, and what analytical techniques are most sensitive?

  • Workflow :
    • GC-MS with deuterated internal standards : Detect non-deuterated byproducts (e.g., D2 or D1 isotopologues).
    • Elemental analysis : Confirm C/N/Si ratios and exclude oxygen contamination .

Q. 3.2. How to design experiments comparing the steric effects of this compound with non-silylated analogs?

  • Case study :
    • Synthesize control compounds (e.g., N,N-dimethylmethylamine) and compare reaction rates in nucleophilic substitutions or catalytic cycles.
    • Use X-ray crystallography to quantify steric parameters (e.g., Tolman cone angles) .

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